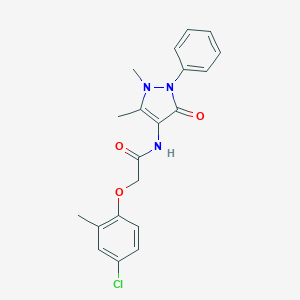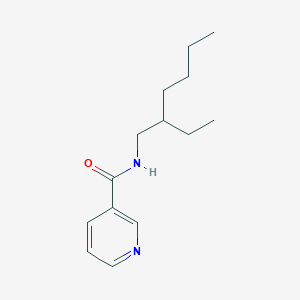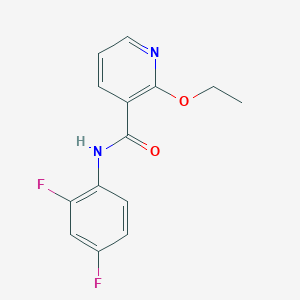![molecular formula C16H16N2O3S B270770 N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B270770.png)
N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide, also known as CES or NSC 743380, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been reported to have various biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide is not fully understood. However, it has been reported to inhibit the activity of carbonic anhydrase IX (CAIX), which is a transmembrane protein that is overexpressed in many solid tumors. CAIX plays a role in regulating pH in the tumor microenvironment and is involved in tumor growth and metastasis. Inhibition of CAIX activity by N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide may lead to decreased tumor growth and metastasis.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for the regulation of cell growth and survival. It has also been reported to inhibit the proliferation of cancer cells by blocking cell cycle progression. In addition, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide has several advantages for lab experiments. It is a relatively small molecule that can be easily synthesized and purified. It has been shown to have activity against various cancer cell lines and viruses, making it a useful tool for studying the biological activities of sulfonamide derivatives. However, there are also limitations to the use of N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide in lab experiments. It has been reported to have low solubility in water, which may limit its use in certain assays. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide. One direction is to further investigate its mechanism of action, particularly its interaction with CAIX. Understanding the molecular details of its interaction with CAIX may lead to the development of more potent and selective inhibitors of CAIX. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer and viral infections. Clinical trials may be necessary to evaluate its safety and efficacy in humans. Finally, its potential as a tool for imaging and diagnosis of cancer may also be explored.
Synthesis Methods
The synthesis of N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide involves the reaction of 4-ethoxybenzenesulfonyl chloride with 4-(cyanomethyl)aniline in the presence of a base. The reaction yields a white solid that can be purified by recrystallization. The purity of the compound can be confirmed by NMR and MS analysis.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide has been widely used in scientific research as a tool to study the biological activities of sulfonamide derivatives. It has been reported to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antiviral activity against HIV-1 and hepatitis C virus. In addition, it has been reported to have anti-inflammatory activity in animal models of inflammation.
properties
Product Name |
N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide |
|---|---|
Molecular Formula |
C16H16N2O3S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H16N2O3S/c1-2-21-15-7-9-16(10-8-15)22(19,20)18-14-5-3-13(4-6-14)11-12-17/h3-10,18H,2,11H2,1H3 |
InChI Key |
ULUCTSKRJMJNAP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC#N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



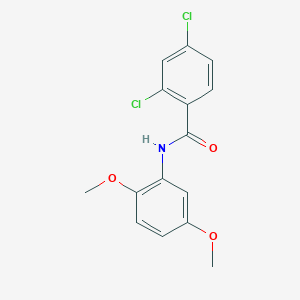
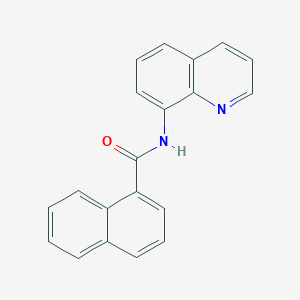


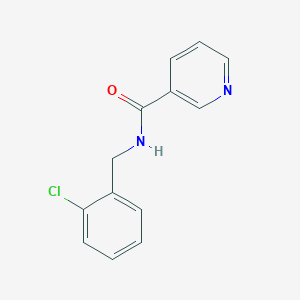
![N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B270704.png)
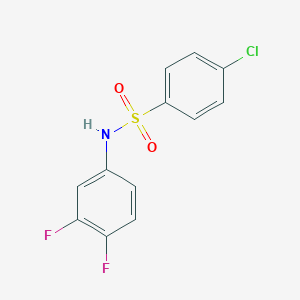

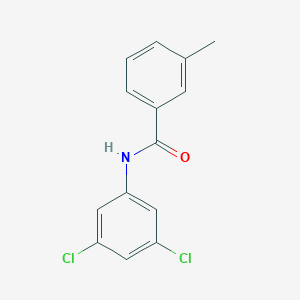
![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B270713.png)
